molecular formula C7H5ClN4 B1593600 3-Amino-7-chloro-1,2,4-benzotriazine CAS No. 5423-53-0

3-Amino-7-chloro-1,2,4-benzotriazine

Cat. No.: B1593600
CAS No.: 5423-53-0
M. Wt: 180.59 g/mol
InChI Key: KTIMFFFWQOYBMI-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-1,2,4-benzotriazine is a heterocyclic compound with the molecular formula C7H5ClN4 It is known for its unique structure, which includes a benzotriazine ring substituted with an amino group at the 3-position and a chlorine atom at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-chloro-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminobenzoic acid with phosphoryl chloride (POCl3) to form the desired benzotriazine ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-7-chloro-1,2,4-benzotriazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.

Major Products Formed:

Scientific Research Applications

3-Amino-7-chloro-1,2,4-benzotriazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

    3-Amino-1,2,4-benzotriazine: Lacks the chlorine substitution at the 7-position.

    7-Chloro-1,2,4-benzotriazine: Lacks the amino group at the 3-position.

    3,7-Dichloro-1,2,4-benzotriazine: Contains an additional chlorine substitution at the 3-position.

Uniqueness: 3-Amino-7-chloro-1,2,4-benzotriazine is unique due to the presence of both the amino group and the chlorine atom, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7-chloro-1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIMFFFWQOYBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202580
Record name 1,2,4-Benzotriazine, 3-amino-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-53-0
Record name 1,2,4-Benzotriazine, 3-amino-7-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5423-53-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Benzotriazine, 3-amino-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-7-chloro-1,2,4-benzotriazine
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3-Amino-7-chloro-1,2,4-benzotriazine
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3-Amino-7-chloro-1,2,4-benzotriazine
Reactant of Route 4
3-Amino-7-chloro-1,2,4-benzotriazine
Reactant of Route 5
3-Amino-7-chloro-1,2,4-benzotriazine
Reactant of Route 6
3-Amino-7-chloro-1,2,4-benzotriazine

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